molecular formula C7H7NO2S B1212185 4-Nitrothioanisole CAS No. 701-57-5

4-Nitrothioanisole

Cat. No. B1212185
Key on ui cas rn: 701-57-5
M. Wt: 169.2 g/mol
InChI Key: NEZGPRYOJVPJKL-UHFFFAOYSA-N
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Patent
US04379819

Procedure details

28.3 g of methylmercaptan are dissolved in 500 ml of dimethylformamide at 0° C., under nitrogen. 37.4 g of potassium hydroxide, dissolved in 150 ml of ethanol, are then added dropwise at -10° C., after which 94.5 g of 4-chloronitrobenzene are added. The reaction mixture is warmed to 100° C. and stirred at this temperature for 8 hours. It is then stirred into 5 kg of ice water. The precipitate is filtered off with suction, washed, dried and recrystallised from methanol. Yield: 86.2 g of yellow crystals of melting point 71°-73.5° C.
Quantity
28.3 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
37.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
94.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
5 kg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][SH:2].[OH-].[K+].Cl[C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1>CN(C)C=O.C(O)C>[CH3:1][S:2][C:6]1[CH:11]=[CH:10][C:9]([N+:12]([O-:14])=[O:13])=[CH:8][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
28.3 g
Type
reactant
Smiles
CS
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
37.4 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
94.5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)[N+](=O)[O-]
Step Four
Name
ice water
Quantity
5 kg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at this temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise at -10° C.
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off with suction
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
Smiles
CSC1=CC=C(C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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